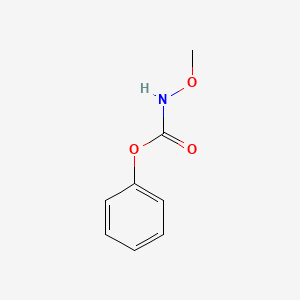
Phenyl methoxycarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phenyl methoxycarbamate can be synthesized through several methods. One common synthetic route involves the reaction of phenyl isocyanate with methanol in the presence of a catalyst. The reaction proceeds as follows:
C6H5NCO+CH3OH→C6H5NHCOOCH3
This reaction typically requires mild conditions, such as room temperature and atmospheric pressure, making it relatively straightforward to perform in a laboratory setting.
Industrial Production Methods
In an industrial context, the production of methoxy-carbamic acid phenyl ester may involve more efficient and scalable methods. One such method is the continuous flow synthesis, where reactants are continuously fed into a reactor, and the product is continuously removed. This approach allows for better control over reaction conditions and higher yields.
Analyse Chemischer Reaktionen
Types of Reactions
Phenyl methoxycarbamate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield phenol and methoxy-carbamic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding amine.
Substitution: The methoxy group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: Phenol and methoxy-carbamic acid.
Reduction: Phenylamine and methanol.
Substitution: Various substituted carbamates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Phenyl methoxycarbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential as a drug intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methoxy-carbamic acid phenyl ester involves its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Phenyl methoxycarbamate can be compared with other carbamate esters, such as:
Ethoxy-carbamic acid phenyl ester: Similar structure but with an ethoxy group instead of a methoxy group.
Methoxy-carbamic acid methyl ester: Similar structure but with a methyl group instead of a phenyl group.
Uniqueness
This compound is unique due to its specific combination of a methoxy group and a phenyl group, which imparts distinct chemical properties and reactivity compared to other carbamate esters.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical properties and reactivity make it a valuable building block in organic synthesis, a useful biochemical probe, and a potential drug intermediate. Further research into its applications and mechanisms of action will continue to uncover new possibilities for this intriguing compound.
Eigenschaften
CAS-Nummer |
85989-62-4 |
|---|---|
Molekularformel |
C8H9NO3 |
Molekulargewicht |
167.16 g/mol |
IUPAC-Name |
phenyl N-methoxycarbamate |
InChI |
InChI=1S/C8H9NO3/c1-11-9-8(10)12-7-5-3-2-4-6-7/h2-6H,1H3,(H,9,10) |
InChI-Schlüssel |
WCMDBGGJBGZLDL-UHFFFAOYSA-N |
Kanonische SMILES |
CONC(=O)OC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















